molecular formula C17H20N2OS B3006775 4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole CAS No. 2418672-58-7

4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole

货号: B3006775
CAS 编号: 2418672-58-7
分子量: 300.42
InChI 键: KDSFTSQDSSTSBZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole, also known as CT-707, is a novel small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and has been implicated in the pathogenesis of type 2 diabetes and other metabolic disorders. CT-707 has shown promising results in preclinical studies and is being developed as a potential therapeutic for these diseases.

作用机制

PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose uptake in insulin-resistant cells. 4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole selectively inhibits PTP1B activity, leading to increased insulin signaling and glucose uptake in these cells. This mechanism of action is believed to underlie the therapeutic potential of this compound for type 2 diabetes and other metabolic disorders.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of type 2 diabetes and metabolic disorders. These effects are believed to be mediated by the selective inhibition of PTP1B activity, leading to increased insulin signaling and glucose uptake in insulin-resistant cells.

实验室实验的优点和局限性

4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in in vitro and in vivo studies. Its selective inhibition of PTP1B activity also makes it a useful tool for investigating the role of this protein in insulin signaling and metabolic disorders.
One limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, its selectivity for PTP1B may limit its usefulness in investigating other signaling pathways or targets.

未来方向

There are several potential future directions for research on 4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole. One area of interest is in its potential as a therapeutic for type 2 diabetes and other metabolic disorders. Further preclinical studies are needed to determine its safety and efficacy in animal models, and clinical trials will be needed to evaluate its potential in humans.
Another potential direction is in investigating the role of PTP1B in other signaling pathways and disease states. This compound's selectivity for PTP1B may make it a useful tool for investigating these pathways and identifying new therapeutic targets.
Overall, this compound represents a promising new tool for investigating the role of PTP1B in insulin signaling and metabolic disorders, and has potential as a therapeutic for these diseases. Further research is needed to fully understand its mechanism of action, safety, and efficacy in humans.

合成方法

The synthesis of 4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole involves several steps, starting with the reaction of 2-methyl-4-nitrothiazole with 4-bromophenol to form 4-(2-methylthiazol-4-yl)phenol. This intermediate is then reacted with 2-chloromethyl-1-(cyclopropylmethyl)aziridine to form the key intermediate, this compound. The final product is obtained through purification and isolation steps.

科学研究应用

4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole has been extensively studied in preclinical models of type 2 diabetes and metabolic disorders. In vitro studies have shown that this compound selectively inhibits PTP1B activity, leading to increased insulin signaling and glucose uptake in insulin-resistant cells. In vivo studies in animal models have demonstrated improved glucose tolerance, insulin sensitivity, and lipid metabolism with this compound treatment. These findings suggest that this compound has potential as a therapeutic for type 2 diabetes and other metabolic disorders.

属性

IUPAC Name

4-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-12-18-16(11-21-12)15-4-2-3-5-17(15)20-10-14-9-19(14)8-13-6-7-13/h2-5,11,13-14H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSFTSQDSSTSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2OCC3CN3CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。